X antigen family member 1 (21-29)
Description
Historical Context and Initial Immunological Characterization of X Antigen Family Member 1 (21-29) as an Epitope
The discovery of the parent protein, Melan-A/MART-1, in 1994 by two independent research groups was a pivotal moment in tumor immunology. wikipedia.org It was identified as a target for cytotoxic T lymphocytes (CTLs) that could recognize and kill melanoma cells. nih.govcapes.gov.br Researchers identified that specific fragments (peptides) of the MART-1 protein were being presented on the surface of melanoma cells by HLA-A*0201 molecules. nih.gov The primary naturally occurring epitopes recognized by T-cells were the nonapeptide (AAGIGILTV, amino acids 27-35) and the decapeptide (EAAGIGILTV, amino acids 26-35). nih.govnih.gov
However, these natural peptides were found to have suboptimal binding to the HLA-A0201 molecule because they lacked a preferred anchor residue (leucine or methionine) at the second position, which is crucial for stable binding. nih.gov This led to research focused on creating a more immunogenic version of the peptide. In the late 1990s, studies demonstrated that substituting the alanine (B10760859) at position 27 with a leucine (B10760876) (creating the ELAGIGILTV analog) significantly improved its binding stability to HLA-A0201. nih.gov This modified peptide, which we refer to as X antigen family member 1 (21-29), was not only more stable but was also recognized more efficiently by tumor-reactive CTLs. nih.gov Furthermore, it proved to be much more effective at generating tumor-reactive CTLs from the peripheral blood of melanoma patients in vitro compared to the natural peptides. nih.gov
Classification and Overview of the X Antigen Family, Highlighting the Unique Immunological Properties of Member 1 (21-29)
The parent protein, Melan-A/MART-1, belongs to a group of proteins known as cancer-testis antigens (CTAs). wikipedia.orgnih.gov This classification is based on their unique expression pattern: in normal tissue, they are found almost exclusively in male germ cells within the testes, but they can be aberrantly re-expressed in various types of cancer. wikipedia.orgnih.gov This tumor-restricted expression makes them ideal targets for cancer immunotherapy, as targeting these antigens should, in theory, spare most normal tissues. wikipedia.org
The CTA family is extensive, with over 70 families identified. wikipedia.orgorigene.com They are broadly categorized into two groups: those encoded by genes on the X chromosome (X-CT antigens) and those on other chromosomes (non-X-CT antigens). origene.comnih.gov Melan-A/MART-1 is a non-X-CT antigen, encoded on chromosome 9. wikipedia.org
The unique immunological property of X antigen family member 1 (21-29), the ELAGIGILTV peptide, lies in its design as a "heteroclitic" peptide. This term refers to an altered peptide ligand that is more potent at stimulating a T-cell response than the original, natural epitope. nih.gov The substitution of alanine for leucine at the primary anchor position for HLA-A*0201 binding results in several key advantages:
Enhanced MHC Binding and Stability: The leucine residue provides a much stronger anchor, leading to a more stable peptide-MHC complex on the cell surface. nih.gov
Increased Immunogenicity: The stable complex is more effective at priming and activating naive T-cells, leading to a more robust and easily generated CTL response against the target. nih.govresearchgate.net
Cross-reactivity: T-cells activated by this analog peptide are capable of recognizing and killing melanoma cells that are presenting the natural MART-1 epitope. nih.gov Interestingly, these T-cells have also shown cross-reactivity with other antigens, such as the HM1.24 antigen found on multiple myeloma cells. nih.govresearchgate.net
| Peptide | Sequence | Amino Acid Range | Key Immunological Feature |
|---|---|---|---|
| Natural Nonapeptide | AAGIGILTV | 27-35 | Natural epitope recognized by CTLs, but has suboptimal HLA-A2 binding. nih.govnih.gov |
| Natural Decapeptide | EAAGIGILTV | 26-35 | Natural epitope recognized by CTLs, also with suboptimal HLA-A2 binding. nih.govnih.gov |
| X antigen family member 1 (21-29) (A27L Analog) | ELAGIGILTV | 26-35 | Heteroclitic peptide with enhanced HLA-A2 binding and immunogenicity. bpsbioscience.comnih.gov |
Fundamental Significance of X Antigen Family Member 1 (21-29) in T Cell-Mediated Immunity Studies
The development of X antigen family member 1 (21-29) has been fundamentally significant for the study of T-cell mediated immunity for several reasons. Firstly, it serves as a model system for understanding the principles of T-cell recognition and activation. The ability to generate potent, antigen-specific T-cell responses in vitro has allowed researchers to dissect the molecular and cellular requirements for effective anti-tumor immunity. researchgate.net
Secondly, this peptide has been instrumental in the development and use of MHC tetramer technology. nih.gov Fluorescently labeled HLA-A*0201 molecules loaded with the ELAGIGILTV peptide can be used to directly stain, quantify, and characterize MART-1-specific T-cells from blood or tumor samples. nih.govnih.gov This has provided invaluable insights into the frequency and phenotype of these T-cells in both healthy individuals and melanoma patients. nih.gov Studies using these tetramers have revealed that a surprisingly high frequency of naive Melan-A-specific T-cells exists in healthy individuals. nih.gov In melanoma patients, the phenotype of these cells can change, indicating an ongoing immune response. nih.gov
Finally, the peptide is a cornerstone of research into cancer vaccines and adoptive T-cell therapies. miltenyibiotec.comjpt.com Its enhanced immunogenicity makes it a candidate for peptide-based vaccines aimed at boosting the body's own T-cell response against melanoma. nih.gov Moreover, it is widely used to expand and genetically engineer T-cells outside the body for adoptive cell transfer, a therapy where a patient's own T-cells are modified to better fight their cancer. nih.gov The study of this peptide continues to inform the design of more effective immunotherapies by providing a reliable method to generate and monitor tumor-specific T-cell responses. jpt.comnih.gov
| Application Area | Significance | Key Findings |
|---|---|---|
| MHC Tetramer Staining | Allows for direct visualization and quantification of antigen-specific T-cells. nih.gov | High frequency of naive MART-1 specific T-cells found in healthy donors and melanoma patients. nih.govnih.gov T-cell phenotypes can change in patients, reflecting immune activation. nih.gov |
| In Vitro T-Cell Expansion | Provides a reliable method to generate large numbers of tumor-reactive T-cells for study. nih.gov | The analog peptide is more efficient at generating CTLs than the natural peptides. nih.gov Expanded T-cells can effectively kill melanoma cells. researchgate.net |
| Cancer Vaccine Development | Serves as a potent immunogen to potentially boost anti-melanoma immune responses in patients. nih.gov | Identified as a strong candidate for peptide-based vaccines due to high immunogenicity. nih.gov |
| Adoptive Cell Therapy Research | Used to stimulate and select T-cells for therapeutic infusion. miltenyibiotec.comnih.gov | T-cells stimulated with this peptide can be used for adoptive cell transfer strategies. nih.gov |
Properties
sequence |
RQKKIRIQL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
X antigen family member 1 (21-29) |
Origin of Product |
United States |
Molecular Mechanisms of X Antigen Family Member 1 21 29 Presentation and Recognition
Cellular Pathways for Generation and Processing of X Antigen Family Member 1 (21-29)
The generation of the X antigen family member 1 (21-29) peptide ready for MHC class I presentation is a multi-step process occurring within the cell.
Proteasomal Degradation and Peptide Generation from Parent Protein
The initial step in the generation of antigenic peptides from intracellular proteins, such as the XAGE-1 protein, is their degradation by the proteasome. nih.gov The proteasome is a large, multi-catalytic protease complex found in the cytoplasm and nucleus of all eukaryotic cells. Proteins targeted for degradation are typically marked with a polyubiquitin (B1169507) chain.
The parent XAGE-1 protein would be unfolded and threaded into the proteasome's catalytic core, where it is cleaved into smaller peptide fragments. The proteasome does not produce peptides of a uniform length; instead, it generates a diverse pool of fragments. Many of these peptides are longer than the optimal 8-10 amino acids required for MHC class I binding and will have N-terminal extensions. These precursor peptides are the raw material for the subsequent steps in the antigen presentation pathway. While the precise cleavage sites that would generate the 21-29 fragment of XAGE-1 have not been empirically determined, the proteasome is the primary enzyme responsible for producing the initial peptide pool from which this fragment would be derived.
Transporter Associated with Antigen Processing (TAP) and Intracellular Trafficking of X Antigen Family Member 1 (21-29)
Following their generation in the cytosol, the peptide fragments, including the precursor to X antigen family member 1 (21-29), must be transported into the endoplasmic reticulum (ER). This transport is mediated by the Transporter associated with Antigen Processing (TAP). nih.gov The TAP transporter is a heterodimeric protein complex embedded in the ER membrane, consisting of TAP1 and TAP2 subunits.
TAP actively pumps peptides from the cytosol into the ER lumen in an ATP-dependent manner. TAP has a preference for peptides that are between 8 and 16 amino acids in length and often favors those with hydrophobic or basic residues at their C-terminus. The precursor to the X antigen family member 1 (21-29) peptide would need to conform to these general characteristics to be efficiently transported into the ER. Inside the ER, the peptide is now in the vicinity of MHC class I molecules and other chaperones involved in peptide loading.
Role of Aminopeptidases (e.g., ERAP) in Trimming and Optimization of X Antigen Family Member 1 (21-29)
Once inside the ER, the precursor peptides are often too long to bind stably to the peptide-binding groove of MHC class I molecules. The final trimming of these peptides to their optimal length is carried out by aminopeptidases located in the ER, most notably the Endoplasmic Reticulum Aminopeptidase (ERAP). There are two such enzymes in humans, ERAP1 and ERAP2.
These enzymes remove amino acids from the N-terminus of the precursor peptides. This trimming process is crucial for generating the final, mature epitope that will be presented on the cell surface. The activity of ERAP can either generate the correct peptide for binding or, if it continues to trim, destroy the epitope. Therefore, the efficiency and specificity of ERAP play a significant role in shaping the peptide repertoire presented by the cell. The precursor to X antigen family member 1 (21-29) would likely undergo such trimming by ERAP1 and/or ERAP2 to achieve the final 9-amino acid length for optimal MHC class I binding.
Major Histocompatibility Complex (MHC) Class I Loading and Surface Display of X Antigen Family Member 1 (21-29)
The final stages of the antigen presentation pathway involve the binding of the processed peptide to an MHC class I molecule and the transport of this complex to the cell surface.
Allelic Specificity of MHC Class I Molecules Binding X Antigen Family Member 1 (21-29)
MHC class I genes are highly polymorphic, meaning there are many different alleles within the human population. researchgate.net Each MHC class I allele has a unique peptide-binding groove with specific chemical properties, which dictates the set of peptides it can bind. This is known as allelic specificity. For a peptide like X antigen family member 1 (21-29) to be presented, it must possess the correct anchor residues that fit into the binding pockets of a specific MHC class I allele.
While the specific HLA allele that binds the 21-29 fragment of XAGE-1 is not documented, a different peptide from X antigen family member 1, with the sequence ISQTPGINL (amino acids 44-52), has been identified as a ligand for HLA class I. iedb.org This peptide was eluted from the surface of THP-1 human leukemia cells, which express HLA-A02:01, HLA-B15:11, and HLA-C*03:03, demonstrating that peptides from the XAGE-1 protein are naturally processed and presented. iedb.org It is therefore plausible that the 21-29 fragment, if generated, would also bind to a specific HLA allele.
Table 1: Research Findings on a Naturally Presented XAGE-1 Peptide
| Peptide Sequence | Source Protein | Amino Acid Position | Presenting Cell Line | Identified MHC Alleles in Cell Line |
|---|---|---|---|---|
| ISQTPGINL | X antigen family member 1 | 44-52 | THP-1 (human leukemia) | HLA-A02:01, HLA-B15:11, HLA-C*03:03 |
Data sourced from the Immune Epitope Database (IEDB) iedb.org.
Structural Analysis of MHC Class I-X Antigen Family Member 1 (21-29) Interactions
The interaction between a peptide and an MHC class I molecule is a highly specific and stable one. The peptide lies in a groove formed by the α1 and α2 domains of the MHC class I heavy chain. The ends of the peptide are typically anchored in pockets within the groove (A and F pockets), while the central portion of the peptide may bulge outwards, making it accessible for recognition by the T-cell receptor (TCR) of a CD8+ T-cell.
A detailed structural analysis of the MHC class I complex with the X antigen family member 1 (21-29) peptide is not currently available. However, based on the general principles of peptide-MHC class I interaction, the binding would involve a combination of hydrogen bonds and van der Waals interactions between the peptide's backbone and side chains and the residues lining the MHC class I binding groove. The specificity of this interaction ensures that only a select repertoire of peptides is presented, allowing the immune system to mount a precise response against cells displaying foreign or aberrant antigens.
Peptide Loading Complex Dynamics and Facilitation of X Antigen Family Member 1 (21-29) Presentation
The presentation of the X antigen family member 1 (21-29) peptide is critically dependent on the peptide-loading complex (PLC), a dynamic, multi-subunit assembly located in the endoplasmic reticulum (ER). researchgate.net The primary function of the PLC is to ensure that MHC class I molecules are loaded with high-affinity peptides that will form stable complexes for presentation on the cell surface. researchgate.netnih.gov This machinery orchestrates the translocation of peptides from the cytosol into the ER, catalyzes the loading process, and performs a crucial proofreading or "editing" function to select the most stable peptides. nih.govfrontiersin.org
The core components of the PLC and their roles in processing peptides like X antigen family member 1 (21-29) are detailed below.
| Component | Function in Presentation of X Antigen Family Member 1 (21-29) |
| TAP (Transporter associated with Antigen Processing) | A heterodimer of TAP1 and TAP2, it forms a channel that transports proteasomally-degraded peptides, including the precursor to X antigen family member 1 (21-29), from the cytosol into the ER lumen. frontiersin.orgresearchgate.net |
| Tapasin (Tsn) | A key chaperone specific to MHC class I, tapasin bridges the MHC class I molecule to the TAP transporter, stabilizing it in a peptide-receptive state. frontiersin.orgfrontiersin.org It plays a vital role in peptide editing, sampling peptides for their ability to form stable complexes with the MHC I molecule. frontiersin.org |
| Calreticulin (CRT) | A chaperone that binds to the N-glycan of the MHC class I heavy chain, contributing to the stability and proper folding of the complex during peptide loading. researchgate.netfrontiersin.org |
| ERp57 | A thiol oxidoreductase that forms a disulfide bond with tapasin, stabilizing the PLC and facilitating the correct conformation of the MHC class I molecule for optimal peptide loading. researchgate.netfrontiersin.org |
| MHC Class I Molecule | Composed of a heavy chain and β2-microglobulin, it is held in a receptive conformation by the PLC until it binds a high-affinity peptide such as X antigen family member 1 (21-29). frontiersin.org |
The stoichiometry of the PLC is dynamic; studies suggest a ratio of one TAP transporter to two tapasin molecules (1:2). nih.gov The number of MHC class I molecules associated can vary, with evidence for both 2:1 and 2:2 tapasin/MHC I ratios, potentially adapting to the availability of peptides. nih.gov This dynamic nature allows the PLC to efficiently survey and load a wide repertoire of peptides. The PLC functions as both a proofreader and a limiter; it ensures the quality of presented peptides while also preventing the overabundance of any single peptide, thereby guaranteeing a broad antigenic display. frontiersin.org Deficiencies in PLC components can lead to the loading of suboptimal peptides and reduced MHC class I surface expression, a mechanism often exploited by viruses and cancer cells to evade immune detection. nih.govnih.gov
T Cell Receptor (TCR) Engagement and Downstream Signaling Initiated by X Antigen Family Member 1 (21-29)/MHC Class I Complex
The activation of T cells specific for X antigen family member 1 (21-29) is initiated by the physical engagement of their T cell receptor (TCR) with the peptide/MHC (pMHC) complex on the surface of an antigen-presenting cell (APC). umassmed.edu This specific recognition event, termed "signal 1," is the cornerstone of the adaptive immune response, leading to a cascade of intracellular signaling events, T cell proliferation, and the acquisition of effector functions. umassmed.edunih.gov
The T cell repertoire possesses an immense diversity, estimated to contain up to 100 million unique TCRβ sequences in young adults, which is necessary to recognize a vast universe of potential antigens. nih.govpnas.org This diversity is primarily generated by the somatic recombination of V(D)J gene segments that encode the hypervariable complementarity-determining region 3 (CDR3) loops of the TCR α and β chains. nih.govnih.gov
T cells that can recognize the X antigen family member 1 (21-29) peptide are selected from this vast pool. While TCR recognition is cross-reactive, allowing a single TCR to recognize multiple pMHC complexes, it is also highly specific. frontiersin.org This fine specificity ensures that the immune response is precisely targeted. Following recognition of X antigen family member 1 (21-29), specific T cells undergo clonal expansion, creating a large population of identical T cells (clonotypes) capable of mounting an effective response. nih.gov Studies have shown that even a high-magnitude response to a single viral epitope can be comprised of a surprisingly small number of T cell clones. nih.gov The repertoire of T cells responding to an antigen like X antigen family member 1 (21-29) is shaped by selection, with persistent antigenic stimulation leading to the persistence of specific clonotypes. aacrjournals.org
The interaction between a T cell receptor and the X antigen family member 1 (21-29)/MHC I complex is a structurally defined event. The six CDR loops of the TCR (three on the α-chain and three on the β-chain) form a binding surface that engages the composite surface of the peptide and the MHC molecule. nih.govbiorxiv.org
Typically, the TCR docks in a diagonal orientation across the peptide-binding groove of the MHC molecule. nih.gov This conventional binding mode places the TCRα chain over the MHC α2 helix and the N-terminus of the peptide, while the TCRβ chain is positioned over the MHC α1 helix and the C-terminus of the peptide. nih.gov The buried surface area at this interface is significant, often exceeding 2,000 Ų. nih.gov
Key Structural Features of TCR-pMHC Interaction:
| Feature | Description |
| Docking Angle | The TCR generally binds the pMHC with a crossing angle ranging from 20° to 70°. nih.gov |
| CDR Loop Contacts | CDR1 and CDR2 loops primarily contact the MHC helices, while the hypervariable CDR3 loops focus on the central, solvent-exposed residues of the peptide. nih.govnih.gov |
| Peptide Footprint | The TCR typically spans 8-9 residues of the bound peptide. nih.gov |
| Shape Complementarity | The fit between the TCR and pMHC surfaces is crucial for binding affinity and specificity. nih.gov |
Structural studies of various TCR-pMHC complexes reveal that even for a relatively featureless peptide, diverse TCRs can find multiple ways to bind with sufficient affinity to elicit a robust immune response. nih.gov This structural flexibility in recognition is a key element in protecting against viral escape and ensuring a comprehensive T cell response. nih.gov The binding event itself can trigger conformational changes in the TCR-CD3 complex, which are thought to be critical for initiating downstream signaling. elifesciences.org
While the interaction between the TCR and the X antigen family member 1 (21-29)/MHC complex provides the crucial first signal for T cell activation, it is generally insufficient on its own. umassmed.edu A second, co-stimulatory signal is required for optimal T cell activation, proliferation, and differentiation into effector cells. umassmed.edufrontiersin.org This two-signal model prevents inappropriate activation and helps maintain self-tolerance. spandidos-publications.com
The primary co-stimulatory signal is delivered through the interaction of the CD28 receptor on the T cell with its ligands, B7-1 (CD80) and B7-2 (CD86), on the surface of the APC. spandidos-publications.commdpi.com This engagement triggers signaling cascades that synergize with the TCR signal to promote T cell survival and effector function. mdpi.com
Beyond the canonical CD28/B7 pathway, a variety of other co-stimulatory and co-inhibitory molecules fine-tune the T cell response to antigens like X antigen family member 1 (21-29). nih.govnih.gov These molecules, often part of the CD28 or TNF receptor superfamilies, play distinct roles in initiating, sustaining, or diversifying the immune response. nih.govnih.gov
Key Co-stimulatory Molecules in T Cell Activation:
| T Cell Molecule | APC Ligand(s) | Primary Function |
| CD28 | CD80 (B7-1), CD86 (B7-2) | Initial activation and proliferation of naive T cells. mdpi.comnih.gov |
| ICOS (Inducible T-cell Co-stimulator) | ICOS-L (B7RP-1) | Important for cytokine production and germinal center formation. nih.gov |
| CD40L (CD154) | CD40 | Enhances APC function, promoting IL-12 secretion and Th1 differentiation. nih.govnih.gov |
| OX40 (CD134) | OX40L | Sustains T cell proliferation and survival, important for memory cell generation. spandidos-publications.com |
| 4-1BB (CD137) | 4-1BBL | Promotes survival and effector function of cytotoxic T cells. spandidos-publications.com |
The integration of signals from the TCR and this array of co-stimulatory molecules determines the ultimate fate and functional profile of the T cell responding to the X antigen family member 1 (21-29) peptide. nih.gov The use of multiple co-stimulatory molecules can synergistically amplify T cell activation to levels greater than those achieved with any single molecule. aacrjournals.org
Immunological Responses Mediated by X Antigen Family Member 1 21 29
Characterization of CD8+ T Cell Responses Elicited by X Antigen Family Member 1 (21-29)
The induction of a robust CD8+ T cell response is a cornerstone of effective anti-tumor immunity. These cells are capable of directly recognizing and killing cancer cells that present tumor-associated antigens on their surface via HLA class I molecules. Research has identified the XAGE-1b (21-29) peptide as an immunogenic epitope capable of activating such responses. nih.gov
The primary function of cytotoxic T lymphocytes (CTLs) is to eliminate target cells. Studies have demonstrated that CD8+ T cells specific for the XAGE-1b (21-29) epitope possess potent cytolytic capabilities.
Direct Cytotoxicity: Cloned CD8+ T cells specific for the A*02:06-restricted XAGE-1b (21-29) peptide have shown direct cytotoxic activity against tumor cells that express both the XAGE-1b antigen and the appropriate HLA class I allele. nih.gov This confirms that the peptide is naturally processed and presented by tumor cells, leading to their recognition and destruction by specific CTLs.
Enhanced Killing Activity: In preclinical models, the expression of the XAGE-1b gene in prostate cancer cells significantly enhanced the killing activity of CTLs against these cells. karger.com This suggests that increasing the availability of the XAGE-1b antigen can bolster the effector function of responding T cells.
Tumor Infiltration: In lung adenocarcinoma patients, tumors positive for both XAGE1 protein and a corresponding antibody response were associated with abundant infiltration of CD8+ T cells. aacrjournals.org The intratumoral immune cytolytic activity, often measured by the expression of key effector molecules like Granzyme A (GZMA) and Perforin-1 (PRF1), is a critical factor in patient prognosis and response to immunotherapy. nih.gov The presence of these XAGE-1-associated T cells within the tumor microenvironment is a prerequisite for their effector functions.
Table 1: Research Findings on the Cytolytic Activity of XAGE-1b-Specific CD8+ T Cells
| Research Finding | Implication for Effector Function | Source(s) |
|---|---|---|
| CD8+ T cell clones specific for the XAGE-1b (21-29) peptide demonstrate cytotoxicity against XAGE-1b-expressing tumor cells. | Confirms the ability of these specific T cells to directly kill cancer cells presenting the target peptide. | nih.gov |
| Transfection of prostate cancer cells with the XAGE-1b gene enhances their susceptibility to CTL-mediated killing. | Indicates that antigen density is a key factor in the magnitude of the cytotoxic response. | karger.com |
| Lung adenocarcinoma with XAGE1 protein and antibody responses shows significant CD8+ T cell infiltration. | Suggests that an immune response to XAGE-1 promotes the trafficking of cytotoxic T cells to the tumor site. | aacrjournals.org |
Upon antigen recognition, T cells secrete a variety of cytokines that orchestrate the immune response. The cytokine profile of XAGE-1b-responsive T cells indicates a multifaceted anti-tumor attack. The population of T cells that respond to XAGE-1b includes both CD4+ and CD8+ T cells, which are capable of secreting both type I and type II cytokines. nih.govresearchgate.net
Type 1 Cytokines (IFN-γ, TNF-α): The hallmark of an effective anti-tumor T cell response is the production of Type 1 cytokines. Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are crucial for enhancing antigen presentation, activating other immune cells, and can have direct anti-proliferative effects on tumor cells. Studies in non-small cell lung cancer patients who were positive for the XAGE1 antibody revealed the presence of IFN-γ and TNF-α-producing CD8+ T cells. aacrjournals.org Specifically, these responses were detected in 4 and 6 out of 11 patients examined, respectively. aacrjournals.org Furthermore, transfecting murine prostate cancer cells with XAGE-1b led to a significant increase in IFN-γ secretion, which promotes the maturation and activity of CTLs. karger.com
Other Cytokines: While CD8+ T cells are primarily associated with Type 1 cytokines, the broader T cell response to XAGE-1b involves other cytokine families, mainly from the responding CD4+ T helper cells. In some patient cohorts, Th1 (IFN-γ/TNF-α), Th2 (IL-5/IL-13), and Th17 (IL-17A/IL-17F) producing CD4+ T cells have been detected. aacrjournals.org However, other studies have observed a more clear Th1 profile, with CD4+ T cells producing IFN-γ but not IL-17. nih.gov Notably, the immunosuppressive cytokine IL-10 was not detected from either CD8+ or CD4+ T cells in one study, which is a favorable prognostic indicator. aacrjournals.org
Table 2: Cytokine Production by XAGE-1b-Responsive T Cells in Antibody-Positive NSCLC Patients
| T Cell Subset | Cytokine(s) | Detection Frequency (Patients) | Source(s) |
|---|---|---|---|
| CD8+ T Cells | IFN-γ | 4 of 11 | aacrjournals.org |
| TNF-α | 6 of 11 | aacrjournals.org | |
| IL-10 | 0 of 11 | aacrjournals.org | |
| CD4+ T Cells | IFN-γ / TNF-α (Th1) | 7 of 11 | aacrjournals.org |
| IL-5 / IL-13 (Th2) | 1 of 11 | aacrjournals.org | |
| IL-17A / IL-17F (Th17) | 3 of 11 | aacrjournals.org | |
| IL-10 | 0 of 11 | aacrjournals.org |
The generation of a long-lived memory T cell population is critical for providing durable protection against tumor recurrence. While direct, long-term studies on memory T cell formation specifically against the XAGE-1 (21-29) epitope are limited, we can infer the expected characteristics based on established principles of T cell memory in cancer and chronic infections. nih.gov
An immune response to a tumor antigen like XAGE-1 would be expected to generate several memory T cell subsets, each with distinct functions and locations. frontiersin.org
Central Memory T cells (Tcm): These cells, typically characterized by the expression of CD62L and CCR7, reside in secondary lymphoid organs. They have a high proliferative potential and can quickly generate a new wave of effector cells upon re-encountering the antigen.
Effector Memory T cells (Tem): These cells lose the expression of CD62L and circulate in the blood and peripheral tissues, including the tumor itself. They can exert immediate effector functions, such as cytokine production and cytotoxicity.
Tissue-Resident Memory T cells (Trm): A subset of memory cells can become permanently lodged within the tumor microenvironment. These Trm cells provide a frontline defense and are crucial for rapid responses to recurring tumor cells.
Terminally Differentiated Effector Memory (TEMRA) Cells: With aging and chronic antigen stimulation, a population of TEMRA cells can expand. frontiersin.org These cells have potent cytotoxic capabilities but may have lower proliferative capacity. frontiersin.org
The successful establishment of a robust memory T cell pool against XAGE-1 (21-29) would be a key determinant for the long-term success of immunotherapies targeting this antigen. The metabolic state of the T cells plays a crucial role in their differentiation into memory cells, with factors like vitamin A metabolism influencing the expression of genes associated with memory phenotypes. frontiersin.org
Role of Antigen-Presenting Cells (APCs) in Priming and Modulating X Antigen Family Member 1 (21-29)-Specific T Cells
Naïve T cells cannot be activated directly by tumor cells; they require professional antigen-presenting cells (APCs), primarily dendritic cells (DCs), to process and present the antigen in an immunogenic context. nih.gov
For a CD8+ T cell response to be initiated against a tumor antigen like XAGE-1, which is an endogenous protein in the tumor cell, DCs must acquire the antigen from an exogenous source (e.g., dying tumor cells) and present it on their HLA class I molecules. This process is known as cross-presentation. nih.govfrontiersin.org
DC-Mediated T Cell Activation: It has been shown that DCs are capable of priming T cell responses to XAGE-1b. In vitro, DCs pulsed with the full-length XAGE-1b protein can induce a specific cytotoxic T-lymphocyte response. nih.gov Furthermore, XAGE-1b specific CD4+ T cell clones can recognize DCs that have been pulsed with either the synthetic XAGE-1b protein or a lysate from cells engineered to express the antigen. nih.gov
Human DC Subsets and Cross-Presentation: The human immune system contains several DC subsets with varying capacities for cross-presentation. frontiersin.orgnih.gov The two main conventional DC (cDC) subsets in blood are CD1c+ (BDCA1+) DCs and CD141+ (BDCA3+) DCs. While both can cross-present, the CD141+ subset is generally considered to be specialized for this function, analogous to the CD8α+ DC subset in mice. frontiersin.org The process involves the uptake of the exogenous antigen into an endosome, its transport into the cytosol (a step that can involve the ERAD component p97/VCP), degradation by the proteasome, and transport of the resulting peptides into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP) for loading onto HLA class I molecules. plos.org
Table 3: Key Human Dendritic Cell Subsets and Cross-Presentation Function
| DC Subset | Key Markers | Primary Location | Cross-Presentation Capability | Source(s) |
|---|---|---|---|---|
| cDC1 | CD141 (BDCA3), CLEC9A | Blood, Tissues | Considered the primary cross-presenting subset, especially for cell-associated antigens. | nih.govfrontiersin.org |
| cDC2 | CD1c (BDCA1) | Blood, Tissues, Skin | Capable of cross-presenting soluble antigens, efficiency can be comparable to cDC1 upon activation. | frontiersin.orgnih.gov |
| Plasmacytoid DC (pDC) | CD303 (BDCA2), CD123 | Blood, Lymphoid Organs | Generally poor at cross-presentation but can be induced under certain conditions; primary producers of Type I Interferon. | nih.gov |
| Monocyte-derived DC (moDC) | CD11c, CD1a, DC-SIGN | Generated in vitro or at sites of inflammation | Potent APCs that are often used in clinical protocols and are capable of cross-presentation. | nih.govnih.gov |
The tumor microenvironment is often highly immunosuppressive, which can severely impair the function of APCs and their ability to prime effective T cell responses.
Suppressive Myeloid Cells: A key mechanism of immune evasion in cancer is the accumulation of suppressive myeloid cell populations, such as myeloid-derived suppressor cells (MDSCs). In a study of non-small cell lung cancer patients, an underlying T cell response to XAGE-1b was unmasked only after the removal of a CD14+ myeloid cell population from the blood sample. nih.gov These immature myeloid cells are known to inhibit T cell activation and are a feature of the pathological state in NSCLC, thereby directly modulating the presentation of antigens like XAGE-1. nih.gov
Epigenetic Regulation of Antigen Expression: The expression of cancer-testis antigens, including XAGE-1, can be regulated by epigenetic mechanisms like DNA methylation. frontiersin.org In the pathological state of cancer, abnormal methylation patterns can lead to the silencing of CTA genes. This would reduce the amount of available XAGE-1 protein, thereby limiting the antigen pool that can be acquired and presented by APCs. Conversely, treatment with demethylating agents could potentially enhance antigen expression and subsequent immune recognition. frontiersin.org
Information Unavailable for "X antigen family member 1 (21-29)"
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific information available for the chemical compound "X antigen family member 1 (21-29)." This particular peptide fragment has not been the subject of published research that would allow for a detailed discussion of its implications in immunological contexts and disease models as outlined in the user's request.
General information exists for the broader "X antigen family," particularly for the protein XAGE-1, which is recognized as a cancer/testis antigen. Research has indicated the expression of XAGE-1 in a variety of malignancies, including but not limited to, lung, breast, prostate, and ovarian cancers. Its immunogenic properties have made it a subject of interest in the field of cancer immunotherapy, with studies exploring its potential as a target for vaccine development.
However, the specific 21-29 amino acid sequence of X antigen family member 1 does not appear in the current body of scientific literature as a defined T-cell epitope or as a subject of investigation in the contexts of T-cell activation thresholds, tolerance induction, tumor-associated antigen expression, immune evasion mechanisms, or preclinical immunotherapy studies.
Therefore, it is not possible to generate the requested in-depth article with scientifically accurate content for each specified section and subsection due to the absence of foundational research on "X antigen family member 1 (21-29)."
Report on the Availability of Scientific Literature Regarding "X Antigen Family Member 1 (21-29)"
To the Requester,
Following a comprehensive search of available scientific literature, we must report that there is no specific information available for the chemical compound "X antigen family member 1 (21-29)". Our search encompassed databases and queries focused on its potential role as a viral or bacterial epitope, its implications in autoimmune and inflammatory disease models, and its interaction with regulatory T cells.
The broader protein, "X antigen family member 1" (XAGE-1), is recognized in scientific literature, primarily as a cancer/testis antigen with noted expression in various tumors. Research on XAGE-1 has explored its potential as a target for immunotherapy in cancer. However, this body of research does not extend to the specific peptide fragment "(21-29)" that you have requested.
Consequently, we are unable to generate the detailed article as per the provided outline. The specific subsections, including:
Implications of X Antigen Family Member 1 21 29 in Specific Immunological Contexts and Disease Models
X Antigen Family Member 1 (21-29) in Autoimmune and Inflammatory Disease Research Models
Regulatory T Cell Modulation of X Antigen Family Member 1 (21-29)-Specific Responses
cannot be addressed due to the absence of relevant scientific data for the specified peptide.
We are committed to providing scientifically accurate and well-sourced information. In this instance, the lack of available data on "X antigen family member 1 (21-29)" prevents us from fulfilling your request. We recommend that future inquiries focus on the broader X antigen family member 1 protein if its role in immunology is of interest, with the understanding that information on the specific (21-29) peptide is not currently available in the public scientific domain.
Advanced Methodologies and Computational Approaches for Studying X Antigen Family Member 1 21 29
Experimental Techniques for Epitope Discovery and Characterization of X Antigen Family Member 1 (21-29)
The identification and detailed analysis of epitopes like the X antigen family member 1 (21-29) peptide are fundamental to understanding and manipulating T cell-mediated immune responses. A variety of sophisticated experimental techniques are employed for this purpose, ranging from direct measurement of molecular interactions to the assessment of cellular responses and the large-scale identification of naturally presented peptides.
MHC-Peptide Binding Assays and Stability Measurements
The interaction between a peptide and a Major Histocompatibility Complex (MHC) molecule is a critical determinant of its immunogenicity. Assays that quantify the affinity and stability of this binding are therefore essential.
Direct and Competition Binding Assays: These assays are used to measure the binding affinity of a peptide to a specific MHC molecule. nih.gov Direct binding assays often use a labeled version of the peptide of interest to measure its association with the MHC molecule. nih.gov Competition assays, on the other hand, are more suitable for high-throughput analysis and involve measuring the ability of an unlabeled test peptide, such as X antigen family member 1 (21-29), to inhibit the binding of a labeled probe peptide with a known affinity. nih.gov The resulting half-maximal inhibition (IC50) values provide a relative measure of the test peptide's binding affinity. nih.gov
Thermal Denaturation Assays: The stability of the MHC-peptide complex can be assessed using thermal denaturation assays. This method measures the increase in the melting temperature of the MHC molecule when a peptide is bound, with a greater temperature shift indicating a more stable complex. plos.org This technique has been successfully used to validate computational predictions of peptide binding. plos.org
Fluorescence Polarization: This technique can be used in both direct and competition binding assays to quantify the binding of a fluorescently labeled peptide to an MHC molecule. nih.gov The change in polarization of the emitted light upon binding provides a measure of the extent of the interaction. nih.gov
T Cell Activation and Functional Assays (e.g., ELISPOT, Intracellular Cytokine Staining, Tetramer Staining)
Once a peptide is confirmed to bind to an MHC molecule, the next step is to determine if it can be recognized by T cells and elicit an immune response. Several assays are available to measure T cell activation and function.
ELISPOT (Enzyme-Linked Immunospot) Assay: The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at a single-cell level. frontiersin.org For example, T cells can be stimulated with the X antigen family member 1 (21-29) peptide, and the assay can detect the frequency of T cells that produce specific cytokines, such as interferon-gamma (IFN-γ), in response.
Intracellular Cytokine Staining (ICS): ICS is a flow cytometry-based technique that allows for the simultaneous measurement of multiple cytokines produced by individual T cells. nih.gov Following stimulation with the peptide of interest, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against various cytokines. This provides a detailed profile of the T cell response.
Tetramer Staining: MHC-peptide tetramers are reagents used to directly visualize and quantify antigen-specific T cells by flow cytometry. biorxiv.org These complexes consist of four MHC molecules, each loaded with the same peptide (e.g., X antigen family member 1 (21-29)), and linked to a fluorescently labeled streptavidin molecule. Tetramers bind with high avidity to T cell receptors (TCRs) that recognize the specific MHC-peptide combination, allowing for the identification and enumeration of these rare cells. biorxiv.org
T Cell Proliferation Assays: These assays, often using dyes like carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet, measure the proliferation of T cells in response to peptide stimulation. biorxiv.orgfrontiersin.org As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity that can be quantified by flow cytometry. frontiersin.org
T Cell Stimulation Assays using Reporter Cells: Genetically engineered reporter cell lines, such as Jurkat T cells, can be used to screen for T cell activation. nih.gov These cells are engineered to express a reporter gene (e.g., luciferase or a fluorescent protein) under the control of a T cell activation-responsive promoter, providing a readily measurable output upon successful TCR engagement. nih.gov
Mass Spectrometry-Based Immunopeptidomics for Endogenous X Antigen Family Member 1 (21-29) Identification
Mass spectrometry (MS)-based immunopeptidomics is a powerful and unbiased approach for the large-scale identification of peptides naturally presented by MHC molecules on the cell surface. bmj.comnih.gov This technique is crucial for confirming that a predicted epitope, such as X antigen family member 1 (21-29), is indeed processed and presented by cells.
The typical workflow involves the immunoaffinity purification of HLA complexes from cells or tissues, followed by the elution and separation of the bound peptides. unil.chasm.org These peptides are then analyzed by high-resolution mass spectrometry. unil.chasm.org The resulting MS/MS spectra are searched against protein databases to identify the sequences of the presented peptides. bmj.com This approach has been instrumental in expanding the known repertoire of tumor-associated antigens and other epitopes. nih.gov The use of advanced MS techniques, such as ion mobility separation-based time-of-flight (TOFIMS) MS, further enhances the speed and sensitivity of peptide detection. nih.gov
High-Throughput Screening Platforms for X Antigen Family Member 1 (21-29)-Specific Immune Receptors
Identifying the specific T cell receptors (TCRs) or B cell receptors (BCRs) that recognize the X antigen family member 1 (21-29) peptide is essential for developing targeted immunotherapies. High-throughput screening platforms have been developed to accelerate this process.
Yeast Display: This technique can be used to engineer and screen large libraries of proteins, including TCRs and MHC molecules. nih.gov For instance, a library of TCR variants can be displayed on the surface of yeast and screened for binding to a specific pMHC, or a library of peptides can be screened for binding to a particular MHC-II molecule. nih.gov
Droplet Microfluidics: This technology allows for the high-throughput screening of single cells in individual droplets. biorxiv.org It can be combined with reporter cell systems to screen for functional TCRs that recognize a specific antigen. biorxiv.org
Receptor-Antigen Pairing by Targeted Retroviruses (RAPTR): This is a novel platform that enables the direct linking of immune receptors with their cognate antigens in a high-throughput manner. mit.edu It utilizes engineered lentiviruses that display antigens on their surface and encode the antigen's identity in their genome, allowing for the simultaneous screening of both receptor and antigen libraries. mit.edu
CRISPR-Based Screening: High-throughput genetic screening using CRISPR-Cas9 technology can be employed to identify genes that regulate T cell functions such as proliferation, activation, and cytotoxicity. nih.gov This can help in optimizing T cell therapies that target epitopes like X antigen family member 1 (21-29). nih.gov
Computational and Bioinformatic Prediction of X Antigen Family Member 1 (21-29) Epitopes
Computational tools play a vital role in pre-screening large numbers of potential epitopes, thereby prioritizing candidates for experimental validation.
Algorithms for MHC Class I Binding Prediction Relevant to X Antigen Family Member 1 (21-29)
A plethora of computational methods have been developed to predict the binding of peptides to MHC class I molecules. These methods are trained on large datasets of experimentally determined MHC binding affinities and eluted ligands.
Data-Driven Approaches: Many prediction algorithms are based on machine learning models, such as artificial neural networks, support vector machines, and scoring matrices. plos.orgplos.org These models are trained on quantitative binding data or naturally processed and presented peptides identified through mass spectrometry. explorationpub.comnih.gov
Pan-Specific Predictors: More advanced methods, known as pan-specific predictors, can forecast peptide binding to any MHC molecule with a known protein sequence, even those for which limited experimental data is available. oup.com This is particularly useful given the high degree of polymorphism in HLA genes. oup.com
Integrated Prediction Pipelines: Modern prediction tools often integrate multiple steps of the antigen presentation pathway, including proteasomal cleavage, transport associated with antigen processing (TAP) affinity, and MHC binding. nih.govharvard.edu This multi-step approach can improve the accuracy of predicting which peptides will ultimately be presented on the cell surface. explorationpub.com
Performance of Prediction Servers: Numerous web-based prediction servers are publicly available. nih.gov The performance of these servers can vary depending on the specific HLA allele and the underlying algorithm. harvard.edu Therefore, it is often recommended to use a consensus approach, combining the predictions from multiple servers to increase the reliability of the results. plos.org
Prediction of Antigen Processing and Cleavage Sites for X Antigen Family Member 1 (21-29) Generation
The generation of a specific peptide fragment like X antigen family member 1 (21-29) for presentation by MHC class I molecules is a complex intracellular process. Computational biology offers a suite of tools to predict the likelihood of each step, saving significant time and resources in epitope discovery. creative-biostructure.comnih.gov The primary steps involved are proteasomal cleavage, transport into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), and subsequent binding to MHC class I molecules. nih.govyoutube.com
Proteasomal Cleavage: The proteasome is a multi-catalytic protease that degrades intracellular proteins into smaller peptides. nih.gov The C-terminus of most MHC class I-presented epitopes is generated directly by proteasomal cleavage. dtu.dk Several neural network and machine learning-based tools, such as NetChop, can predict proteasomal cleavage sites within a protein sequence. dtu.dkiedb.org These predictors are often trained on large datasets of known MHC class I ligands. dtu.dk For instance, the NetChop C-term 3.0 method is specifically trained on the C-terminal cleavage sites of known epitopes and performs well in predicting the boundaries of cytotoxic T-lymphocyte (CTL) epitopes. dtu.dk
TAP Transport: Peptides generated in the cytosol must be transported into the endoplasmic reticulum (ER) to encounter MHC class I molecules. This transport is mediated by TAP, which has its own sequence-specific preferences. nih.govaai.orgoup.com Computational models can predict the TAP transport efficiency of a given peptide. nih.govaai.orgiedb.org Interestingly, combining predictions of TAP transport efficiency with MHC binding predictions has been shown to improve the accuracy of epitope identification. nih.govaai.org
MHC Class I Binding: The binding of a peptide to an MHC class I molecule is the most selective step in the antigen presentation pathway and a critical determinant of immunogenicity. nih.govimmudex.com A vast number of in silico tools are available to predict the binding affinity of peptides to specific MHC alleles, which are highly polymorphic in the human population (referred to as Human Leukocyte Antigens, or HLA). nih.govaacrjournals.org These tools, often utilizing artificial neural networks or stabilized matrix methods, are trained on large datasets of experimentally measured peptide-MHC binding affinities. creative-biostructure.comnih.gov
A hypothetical predictive analysis for the region of X antigen family member 1 containing the (21-29) peptide is presented below. This table illustrates the kind of data generated by integrated prediction servers (e.g., NetCTLpan), which combine scores for proteasomal cleavage, TAP transport, and MHC-I binding for various alleles.
| Peptide Sequence (Residues) | HLA Allele | Proteasomal Cleavage Score (NetChop) | TAP Transport Score | MHC-I Binding Affinity (IC50 nM) | Combined Epitope Score |
|---|---|---|---|---|---|
| ...VLSYLFVAV... (20-28) | HLA-A02:01 | 0.45 | 0.88 | 550.5 | 0.15 |
| LSYLFVAVL (21-29) | HLA-A02:01 | 0.89 | 1.25 | 15.2 | 0.95 |
| SYLFVAVLI... (22-30) | HLA-A02:01 | 0.12 | 0.50 | 890.0 | 0.08 |
| LSYLFVAVL (21-29) | HLA-A03:01 | 0.89 | 1.25 | 2500.7 | 0.32 |
| LSYLFVAVL (21-29) | HLA-B*07:02 | 0.89 | 1.25 | 89.1 | 0.78 |
This table contains simulated data for illustrative purposes. The scores are representative of outputs from predictive algorithms. A higher cleavage score indicates a higher likelihood of cleavage after the peptide. A higher TAP score indicates more efficient transport. A lower IC50 value indicates stronger binding to the MHC molecule. The Combined Epitope Score synthesizes these values, with higher scores indicating a greater potential for the peptide to be a T-cell epitope.
Reverse Immunogenetics Approaches for Novel X Antigen Family Member 1 (21-29) Epitope Identification
Reverse immunogenetics (also referred to as reverse immunology) is a powerful strategy that begins with the pathogen's or tumor's genomic or proteomic sequence to identify potential T-cell epitopes. nih.govresearchgate.net This is in contrast to traditional methods that start by identifying T-cell responses and then work to characterize the causative antigen. For X antigen family member 1, this approach allows for a systematic and high-throughput screening for novel epitopes beyond the initially identified (21-29) fragment. oup.com
The workflow typically involves several key stages:
In Silico Prediction: The full amino acid sequence of the X antigen family member 1 protein is analyzed using the computational tools described in the previous section. nih.gov This generates a ranked list of candidate peptides based on their predicted probability of being processed and presented by various HLA alleles. creative-biostructure.com This step is crucial for filtering the vast number of potential peptides down to a manageable number for experimental validation. nih.govresearchgate.net
Peptide Synthesis: The highest-scoring candidate peptides are chemically synthesized for use in laboratory assays.
In Vitro Validation: The synthetic peptides are then tested for their ability to be recognized by T-cells. Common assays include:
MHC Binding Assays: These experiments directly measure the binding affinity and stability of the candidate peptides to purified HLA molecules, providing experimental validation of the in silico predictions. nih.gov
T-Cell Stimulation Assays: Peripheral blood mononuclear cells (PBMCs) from donors with appropriate HLA types are stimulated with the candidate peptides. frontiersin.org The activation of peptide-specific T-cells is then measured, often by detecting the release of cytokines like interferon-gamma (IFN-γ) in an ELISpot or intracellular cytokine staining (ICS) assay. frontiersin.org A positive response indicates that the peptide is not only presented but is also immunogenic.
The results of a hypothetical reverse immunogenetics screen for epitopes from X antigen family member 1 are shown in the table below.
| Candidate Peptide (Residues) | Target HLA Allele | Predicted MHC Binding Affinity (IC50 nM) | Experimental MHC Binding (Relative Binding) | T-Cell Response (IFN-γ SFC/106 PBMCs) | Status |
|---|---|---|---|---|---|
| LSYLFVAVL (21-29) | HLA-A02:01 | 15.2 | 0.85 (Strong) | 155 | Validated Epitope |
| ...GLIYNRVIL... (55-63) | HLA-A02:01 | 25.8 | 0.79 (Strong) | 89 | Validated Epitope |
| ...ATFQPQSSL... (88-96) | HLA-A02:01 | 45.3 | 0.55 (Moderate) | 8 | Non-immunogenic |
| ...YVLDYFLLI... (112-120) | HLA-A03:01 | 33.1 | 0.68 (Strong) | 52 | Validated Epitope |
| ...VLSYLFVAV... (20-28) | HLA-A*02:01 | 550.5 | 0.10 (Weak/None) | 2 | Non-immunogenic |
This table contains simulated data for illustrative purposes. SFC stands for Spot Forming Cells. A positive T-cell response (e.g., >20 SFC/million cells and significantly above background) combined with strong experimental MHC binding validates a predicted peptide as a genuine T-cell epitope.
By combining robust in silico prediction with systematic experimental validation, reverse immunogenetics provides an efficient and powerful framework for discovering and characterizing novel T-cell epitopes from antigenic proteins like X antigen family member 1. nih.govplos.org
Future Directions and Unresolved Questions in X Antigen Family Member 1 21 29 Research
Emerging Technologies for Comprehensive Analysis of X Antigen Family Member 1 (21-29) Immunobiology
Advancements in analytical technologies are crucial for deepening our understanding of the XAGE-1 antigen and the immune responses it provokes. While traditional methods like reverse transcription-polymerase chain reaction (RT-PCR) and immunohistochemistry (IHC) have been vital in detecting XAGE-1 expression aacrjournals.orgtcrtcell.com, new platforms offer unprecedented resolution to dissect its immunological role.
Key emerging technologies include:
Single-Cell Multi-Omics: Techniques like single-cell RNA sequencing (scRNA-seq) and Cellular Indexing of Transcriptomes and Epitopes by Sequencing (CITE-seq) can simultaneously map XAGE-1 gene expression, the protein on the cell surface, and the phenotype of individual tumor and immune cells within the tumor microenvironment. This allows researchers to answer questions such as which specific cancer cell subclones express XAGE-1 and what types of immune cells (e.g., T-cells, B-cells, myeloid cells) are actively responding to it.
High-Resolution T-Cell and B-Cell Receptor Profiling: Next-generation sequencing of T-cell receptors (TCRs) and B-cell receptors (BCRs) can provide a deep analysis of the repertoire of immune cells that recognize XAGE-1. This technology is critical for identifying the specific TCRs from potent anti-tumor T-cells that could be used for developing engineered T-cell therapies. tcrtcell.com
Advanced Mass Spectrometry and Proteomics: Modern mass spectrometry can identify and quantify the presentation of XAGE-1-derived peptides on Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells. This is essential for confirming which specific peptides, such as the theoretical (21-29) fragment, are naturally processed and presented to T-cells, making them valid targets for vaccines and T-cell therapies.
High-Throughput Immuno-assays: Platforms like the multiple S-cationized antigen-immobilized bead array (MUSCAT) assay system enable the high-throughput screening of patient sera for antibodies against a panel of CT antigens, including XAGE-1. researchgate.net This can help in monitoring natural immune responses and evaluating the efficacy of XAGE-1-based vaccines in clinical trials.
CRISPR-Cas9 Gene Editing: This technology can be used to precisely knock out or modify the XAGE-1 gene in cancer cell lines. This allows for detailed functional studies to determine its role in tumorigenesis, metastasis, and resistance to therapy, building on earlier gene knockdown experiments. atlasgeneticsoncology.org
Table 1: Emerging Technologies in XAGE-1 Research
| Technology | Description | Application to XAGE-1 Immunobiology |
|---|---|---|
| Single-Cell Multi-Omics | Analysis of gene expression, protein markers, and other modalities at the individual cell level. | To identify the heterogeneity of XAGE-1 expression in tumors and characterize the specific immune cell subsets responding to the antigen. |
| TCR/BCR Sequencing | Deep sequencing of the genes encoding T-cell and B-cell receptors to map the immune repertoire. | To identify high-avidity T-cell clones specific for XAGE-1 for use in adoptive cell therapy and to understand the humoral response. tcrtcell.com |
| Mass Spectrometry | Highly sensitive technique for identifying and quantifying proteins and peptides. | To confirm the presentation of specific XAGE-1 peptides on tumor cell MHC molecules, validating them as T-cell epitopes. |
| High-Throughput Immuno-assays | Bead-based or array-based systems for simultaneously measuring multiple analytes, such as antibodies. | For large-scale screening of patient blood samples to detect and quantify XAGE-1-specific antibodies for diagnostics or monitoring. researchgate.net |
| CRISPR-Cas9 Gene Editing | A powerful tool for making precise edits to the genome of living cells. | To elucidate the direct biological function of XAGE-1 in cancer cell proliferation, survival, and immune evasion. atlasgeneticsoncology.org |
Persistent Challenges and Unanswered Questions Regarding X Antigen Family Member 1 (21-29) Function and Regulation
Despite its promise as an immunotherapeutic target, significant gaps in our knowledge about XAGE-1 present major hurdles to its clinical translation. The field is faced with fundamental questions about its biological role, its regulation, and the mechanisms by which tumors evade the immune responses directed against it.
One of the most significant unknowns is the precise biological function of XAGE-1 . While its expression is high in the testis, its role in normal spermatogenesis is not well understood. nih.gov In cancer, it is unclear whether XAGE-1 is merely a passenger antigen expressed due to widespread genomic dysregulation or an active driver of oncogenesis that promotes cell survival or metastasis. nih.govoncotarget.com Answering this is critical, as targeting an antigen essential for cancer cell survival could be more therapeutically effective. oncotarget.com
Another major challenge is understanding the regulation of XAGE-1 expression . The expression of many CT antigens is controlled by epigenetic mechanisms, particularly the methylation of DNA in the gene's promoter region. genecards.orguniprot.org While this is also believed to be the case for XAGE-1, the specific transcription factors and cellular pathways that lead to its activation in some tumors and not others are largely unknown. This heterogeneity of expression is a key obstacle, as a therapy targeting XAGE-1 would only benefit patients whose tumors express the antigen.
Finally, a critical set of unanswered questions revolves around immune evasion . It is not clear why only about half of the patients with XAGE-1-expressing tumors mount a spontaneous immune response. aacrjournals.org For those who do, it is often insufficient to control the disease. This points to potent immune suppression mechanisms within the tumor microenvironment. Research suggests the involvement of myeloid-derived suppressor cells (MDSCs), which can infiltrate tumors and shut down T-cell activity. karger.com Further investigation is needed to determine the specific mechanisms that XAGE-1-positive tumors use to become invisible to or deactivate the immune system.
Table 2: Persistent Challenges in XAGE-1 Research
| Challenge | Key Unanswered Questions |
|---|---|
| Unknown Biological Function | What is the normal function of XAGE-1 in the testis? Does XAGE-1 directly contribute to cancer cell growth, proliferation, or metastasis? nih.govoncotarget.com |
| Heterogeneous Expression | What specific molecular signals and epigenetic changes trigger XAGE-1 expression in cancer cells? Why is it expressed in some tumor types and not others? genecards.org |
| Immune Response Variability | Why do only a subset of patients with XAGE-1-positive tumors develop a spontaneous immune response? What factors determine the strength and quality of this response? aacrjournals.org |
| Mechanisms of Immune Evasion | How do XAGE-1-positive tumors evade the immune system? What is the role of inhibitory cells like MDSCs and regulatory T-cells, or immune checkpoints like PD-1? karger.comnih.gov |
| Therapeutic Targeting | What is the optimal way to therapeutically target XAGE-1 (e.g., peptide vaccine, mRNA vaccine, adoptive T-cell therapy)? How can we overcome immune tolerance and suppression to enhance therapeutic efficacy? mdpi.combmj.com |
Compound and Gene List
| Name | Type |
| X antigen family member 1 (XAGE-1) | Gene/Protein |
| XAGE-1A | Gene/Protein |
| XAGE-1b | Gene/Protein Isoform |
| G antigen family D member 2 (GAGED2) | Gene/Protein (Alias for XAGE-1) |
| MAGE-1 (Melanoma-associated antigen 1) | Gene/Protein |
| NY-ESO-1 | Gene/Protein |
| SSX2 (Synovial sarcoma, X breakpoint 2) | Gene/Protein |
| PD-1 (Programmed cell death protein 1) | Protein |
| Myeloid-derived suppressor cells (MDSCs) | Cell Type |
Q & A
Q. What are the most reliable methods to validate antibodies targeting X antigen family member 1 (21-29) in immunohistochemical studies?
- Methodological Answer: Antibody validation requires specificity testing using Western blotting (to confirm molecular weight) and immunofluorescence (to verify cellular localization). Include negative controls such as antigen-blocking experiments (pre-incubation with purified antigen) and tissue samples lacking the antigen. Use publicly available datasets (e.g., Human Protein Atlas) to cross-reference expression patterns . For novel antibodies, provide detailed antigen retrieval conditions (e.g., citrate buffer pH 6.0 for epitope unmasking) and dilution optimization data .
Q. How do I select appropriate experimental models to study the functional role of X antigen family member 1 (21-29) in cancer progression?
- Methodological Answer: Prioritize models that reflect endogenous expression patterns. For example:
- In vitro: Use cancer cell lines with confirmed X antigen expression via RNA-seq or proteomic databases (e.g., CCLE, CPTAC).
- In vivo: Xenograft models with CRISPR/Cas9-engineered knockout cells to assess tumor growth dynamics.
Include isogenic controls (wild-type vs. knockout) to isolate antigen-specific effects .
Q. What techniques are recommended for detecting X antigen family member 1 (21-29) in low-abundance tissue samples?
- Methodological Answer: Employ signal amplification methods such as tyramide-based systems (e.g., TSA) in immunohistochemistry. For quantitative analysis, use ELISA with high-affinity monoclonal antibodies or mass spectrometry (e.g., PRM/SRM) for peptide-level detection . Always include technical replicates and spike-in controls to account for variability .
Q. What are the critical controls required when analyzing X antigen family member 1 (21-29) expression across diverse tissues?
- Methodological Answer:
- Positive controls: Tissues/cell lines with validated high expression.
- Negative controls: Knockout models or siRNA-treated samples.
- Technical controls: Isotype-matched antibodies and no-primary-antibody slides.
Document batch-to-batch variability in antibody performance using standardized scoring systems (e.g., H-score) .
Advanced Research Questions
Q. How can contradictory data on X antigen family member 1 (21-29) expression in public databases (e.g., TCGA vs. GTEx) be resolved?
- Methodological Answer: Perform meta-analyses to identify confounding variables (e.g., sample preparation, batch effects). Validate discrepancies using orthogonal methods:
Q. What strategies optimize the detection of X antigen family member 1 (21-29) in heterogeneous tumor microenvironments?
- Methodological Answer: Combine multiplex immunofluorescence (e.g., CODEX or GeoMx) with single-cell RNA sequencing to map antigen expression across cell subtypes. Apply computational deconvolution algorithms (e.g., CIBERSORTx) to distinguish tumor vs. stromal contributions . Include spatial transcriptomics to resolve regional heterogeneity .
Q. How can researchers design studies to investigate post-translational modifications (PTMs) of X antigen family member 1 (21-29) without commercially available modification-specific antibodies?
Q. What experimental frameworks address the functional redundancy of X antigen family member 1 (21-29) with paralogs in the same family?
Q. How should researchers integrate multi-omics data (proteomic, epigenomic) to elucidate the regulatory mechanisms of X antigen family member 1 (21-29)?
- Methodological Answer: Use integrative tools like Cistrome DB for transcription factor binding analysis or STRING for protein interaction networks. Prioritize chromatin accessibility data (ATAC-seq) to identify upstream regulatory elements. Validate findings with CRISPR interference (CRISPRi) and luciferase reporter assays .
Data Presentation Guidelines
- Raw Data: Include in appendices with clear metadata (e.g., antibody lot numbers, instrument settings) .
- Processed Data: Use heatmaps for expression patterns and violin plots for single-cell data .
- Ethical Compliance: Disclose antigen sources (synthetic vs. recombinant) and antibody validation protocols per MIAPE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
